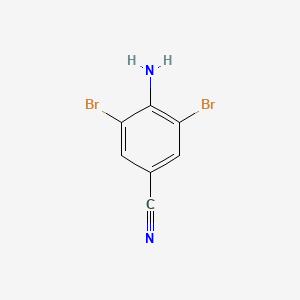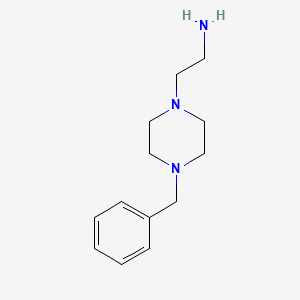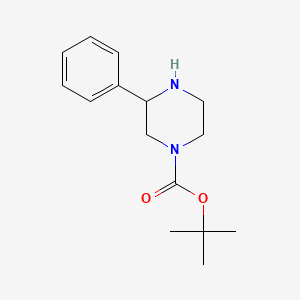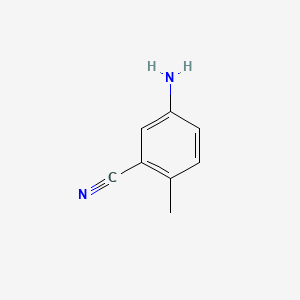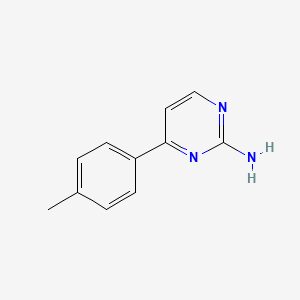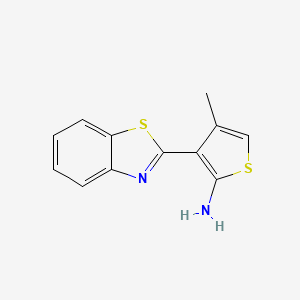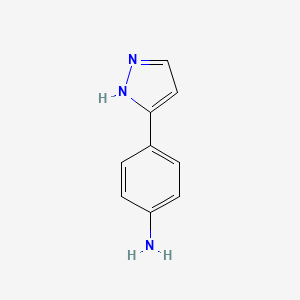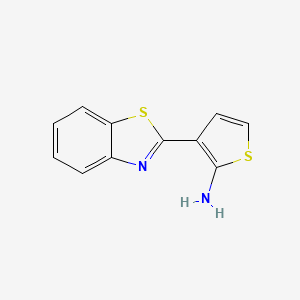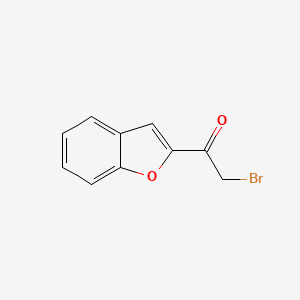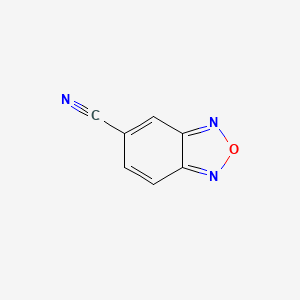![molecular formula C12H20N2 B1273858 4-[(2,5-二甲基-1H-吡咯-1-基)甲基]哌啶 CAS No. 690632-77-0](/img/structure/B1273858.png)
4-[(2,5-二甲基-1H-吡咯-1-基)甲基]哌啶
描述
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 2,5-dimethylpyrrole moiety
科学研究应用
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism respectively, making them important targets for antibacterial and antitubercular therapies .
Mode of Action
The compound interacts with its targets by binding to the active sites of the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway in bacteria, affecting their ability to produce essential components of their cell membranes . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the bacteria’s ability to synthesize nucleotides required for DNA replication .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of bacterial growth and an increase in cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects can lead to the death of the bacteria, thereby exerting an antibacterial effect .
生化分析
Biochemical Properties
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes . These interactions suggest that 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine could be a potential candidate for antibacterial and antitubercular therapies .
Cellular Effects
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine has notable effects on various cell types and cellular processes. It has been observed to suppress cell growth and increase cell-specific glucose uptake rates . Additionally, it enhances the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . This compound also affects cell signaling pathways and gene expression, making it a valuable tool for studying cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine involves binding interactions with biomolecules and enzyme inhibition. Molecular docking studies have revealed that this compound binds to the active sites of enoyl ACP reductase and DHFR enzymes . These interactions lead to the inhibition of these enzymes, which in turn affects bacterial growth and survival. Additionally, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and antitubercular activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity against mammalian cell lines . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of enoyl ACP reductase affects fatty acid synthesis, while its interaction with DHFR influences folate metabolism . These interactions highlight the compound’s role in modulating key metabolic processes.
Transport and Distribution
The transport and distribution of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine typically involves the reaction of 2,5-dimethylpyrrole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 2,5-dimethylpyrrole. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
- 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]pyridine
- 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzene
Uniqueness
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-[(2,5-dimethylpyrrol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12/h3-4,12-13H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMANVGUXWRCNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384656 | |
| Record name | 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-77-0 | |
| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




